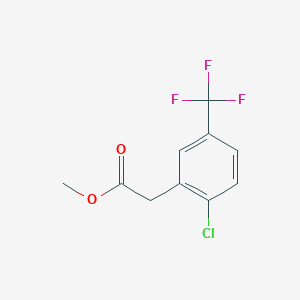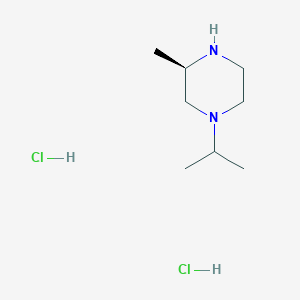
(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, azo initiators like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AIBA) and 2,2′-azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI) have been studied for their thermal behavior and thermal hazards .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight, formula, and other properties of a compound can be found in its safety data sheet .科学的研究の応用
Antidepressant and Antianxiety Potential
A novel series of piperazine compounds, synthesized for their potential antidepressant and antianxiety effects, were evaluated through behavioral tests in albino mice. Compounds from this series showed significant reductions in immobility times, indicating potential antidepressant activity, and exhibited noteworthy antianxiety effects. These findings suggest the therapeutic potential of piperazine derivatives in treating mood disorders, highlighting the role of chemical structure in modulating pharmacological activity (J. Kumar et al., 2017).
Synthesis and Pharmaceutical Development
Research on the enantioselective synthesis of a potent CGRP receptor antagonist demonstrates the pharmaceutical application of piperazine derivatives. A convergent, stereoselective, and economical synthesis of this compound was developed, emphasizing the significance of stereochemistry in drug design and production. This work not only showcases the application of piperazine derivatives in developing receptor-specific drugs but also highlights the advancements in synthetic chemistry for pharmaceutical development (Reginald O. Cann et al., 2012).
Anticancer Activity and Metabolism
The study of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) and its metabolites in rat plasma and tissues by LC-MS/MS has revealed its excellent in vivo and in vitro anticancer activity with low toxicity. The identification of metabolites and analysis of TM-208's metabolism provide valuable insights into the drug's pharmacokinetics and pharmacodynamics, contributing to the understanding of its anticancer mechanism (Xiaomei Jiang et al., 2007).
Dopamine Uptake Inhibition
The scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, demonstrates the application of piperazine derivatives in treating disorders related to dopamine dysregulation, such as depression and Parkinson's disease. The development of a robust synthesis process for this compound underscores the importance of piperazine derivatives in neuroscience research and therapy (M. Ironside et al., 2002).
Safety and Hazards
特性
IUPAC Name |
(3R)-3-methyl-1-propan-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBDFLIEYUUSD-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


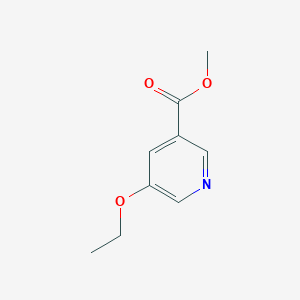
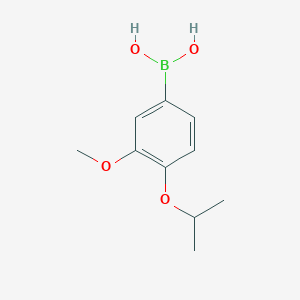

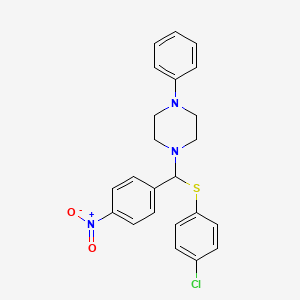
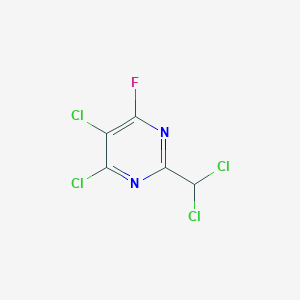
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)
